An In-Depth Technical Guide to 4-Bromo-N,N-diethyl-2-fluorobenzamide
An In-Depth Technical Guide to 4-Bromo-N,N-diethyl-2-fluorobenzamide
Chemical Identifier: CAS 682778-07-0
This guide provides a comprehensive technical overview of 4-Bromo-N,N-diethyl-2-fluorobenzamide, a halogenated aromatic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, a validated synthesis protocol, and its emerging applications as a key pharmaceutical intermediate.
Core Compound Properties and Identification
4-Bromo-N,N-diethyl-2-fluorobenzamide is a substituted benzamide with the chemical formula C₁₁H₁₃BrFNO.[1] The presence of bromine and fluorine atoms, coupled with the diethylamide group, imparts specific chemical properties that make it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 682778-07-0 | [1] |
| IUPAC Name | 4-bromo-N,N-diethyl-2-fluorobenzamide | [1] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1] |
| Molecular Weight | 274.13 g/mol | |
| SMILES String | CCN(CC)C(=O)c1c(F)cc(Br)cc1 | [1] |
| Synonyms | 4-Bromo-N,N-diethyl-2-fluorobenzamide | [1] |
Synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide
The synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide can be achieved through the amidation of 4-Bromo-2-fluorobenzoic acid with diethylamine. A reliable method for this transformation is the non-classical Mitsunobu reaction, which allows for the formation of the amide bond under relatively mild conditions.[2][3][4]
Reaction Principle
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to various functional groups, including esters and amides. In this non-classical application, a carboxylic acid (4-Bromo-2-fluorobenzoic acid) is activated by the Mitsunobu reagents (a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diisopropyl azodicarboxylate - DIAD) to form an acyloxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack by an amine (diethylamine) to yield the desired amide.
Experimental Protocol
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
Triphenylphosphine (Ph₃P)
-
Diethylamine (Et₂NH)
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Diisopropyl azodicarboxylate (DIAD)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-fluorobenzoic acid (1.0 eq), triphenylphosphine (1.2 eq), and diethylamine (1.2 eq) in anhydrous toluene to make a 0.2 M solution.
-
Reagent Addition: Stir the solution at room temperature for 10 minutes. Subsequently, add diisopropyl azodicarboxylate (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M NaOH solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the pure 4-Bromo-N,N-diethyl-2-fluorobenzamide.
Applications in Medicinal Chemistry
4-Bromo-N,N-diethyl-2-fluorobenzamide serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its precursor, 4-Bromo-2-fluorobenzoic acid, is a known building block for various pharmaceutically active compounds.[5][6] The N,N-diethylbenzamide moiety is recognized as a strong directing group in directed ortho-metalation (DoM) reactions, a powerful tool for the regioselective functionalization of aromatic rings.[2][7]
The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in creating diverse chemical libraries for drug discovery. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates.[8] While specific applications of 4-Bromo-N,N-diethyl-2-fluorobenzamide are still emerging, its structural motifs are found in compounds investigated for a range of therapeutic areas.
Safety and Handling
As with any chemical reagent, 4-Bromo-N,N-diethyl-2-fluorobenzamide should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-Bromo-N,N-diethyl-2-fluorobenzamide is a key chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its synthesis via a non-classical Mitsunobu reaction provides a reliable route for its preparation. The unique combination of its functional groups makes it an attractive starting material for the synthesis of diverse and complex molecules for the exploration of new therapeutic agents.
References
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- Pongdee, R., & Wu, B. (2014). Synthesis of N,N-Diethylbenzamides via a Nonclassical Mitsunobu Reaction. Taylor & Francis Online.
- Pongdee, R., & Wu, B. (2016). Synthesis of N,N-Diethylbenzamides via a Nonclassical Mitsunobu Reaction. Figshare.
- Mills, R. J., & Snieckus, V. (1989). Directed Metalation of N,N-Diethylbenzamides. Silylated Benzamides for the Synthesis of Naturally Occurring peri-Methylanthraquinones and peri-Methyl Polycyclic Aromatic Hydrocarbons. The Journal of Organic Chemistry, 54(18), 4386-4390.
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